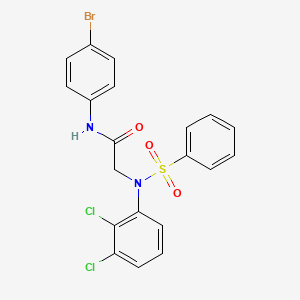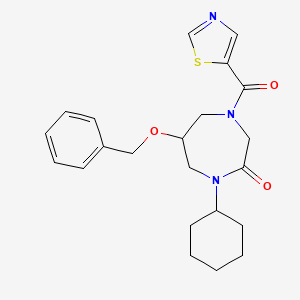![molecular formula C22H22ClN3O4 B6115312 N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE](/img/structure/B6115312.png)
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a methoxy group, and a hydrazino linkage to a dimethyl-dioxocyclohexylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the desired position.
Introduction of the Methoxy Group: A methoxy group is then introduced via a nucleophilic substitution reaction.
Hydrazino Linkage Formation: The hydrazino linkage is formed by reacting the intermediate with a hydrazine derivative.
Cyclohexylidene Moiety Addition: Finally, the dimethyl-dioxocyclohexylidene moiety is introduced through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chlorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
科学研究应用
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
作用机制
The mechanism of action of N1-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-HYDROXYPHENYL}BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-ETHOXYPHENYL}BENZAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N1-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs with different substituents.
属性
IUPAC Name |
N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-22(2)11-17(27)20(18(28)12-22)26-25-16-9-14(23)15(10-19(16)30-3)24-21(29)13-7-5-4-6-8-13/h4-10,27H,11-12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHCEADMJIIUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![2-ethoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6115244.png)
![4-[3-[(E)-N'-[(E)-1-(4-hydroxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B6115252.png)


![methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-[(Z)-N-(phenanthridin-6-ylamino)-C-propylcarbonimidoyl]cyclohex-2-ene-1-carboxylate](/img/structure/B6115265.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine](/img/structure/B6115287.png)

![2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol](/img/structure/B6115302.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
![(4Z)-10-bromo-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B6115330.png)
![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)
